Ethyl 2,5-dioxopiperazine-1-carboxylate

Description

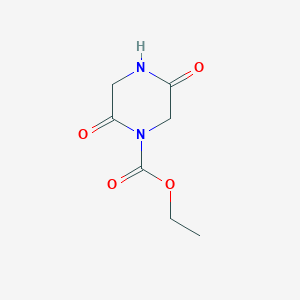

Structure

2D Structure

3D Structure

Properties

CAS No. |

143411-83-0 |

|---|---|

Molecular Formula |

C7H10N2O4 |

Molecular Weight |

186.17 g/mol |

IUPAC Name |

ethyl 2,5-dioxopiperazine-1-carboxylate |

InChI |

InChI=1S/C7H10N2O4/c1-2-13-7(12)9-4-5(10)8-3-6(9)11/h2-4H2,1H3,(H,8,10) |

InChI Key |

JHWIPPPKKUVBHA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CC(=O)NCC1=O |

Canonical SMILES |

CCOC(=O)N1CC(=O)NCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 2,5-dioxopiperazine-1-carboxylate CAS number and properties

An In-Depth Technical Guide to Ethyl 2,5-dioxopiperazine-1-carboxylate and the 2,5-Diketopiperazine Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the ubiquitous 2,5-diketopiperazine (DKP) scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Diketopiperazines are the simplest cyclic peptides, formed from the condensation of two amino acids.[1] This structural motif is found in a vast array of natural products and synthetically accessible compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, and places it within the broader context of the 2,5-diketopiperazine class of molecules. General methodologies for its synthesis, potential (though currently unelucidated) biological significance, and relevant experimental considerations are discussed.

Introduction to 2,5-Diketopiperazines

The 2,5-diketopiperazine (DKP) core is a six-membered ring containing two amide bonds in a cis conformation.[3] This rigid and stable scaffold is a privileged structure in drug discovery, offering a template for the development of novel therapeutics.[4] DKPs are widespread in nature, being produced by a variety of organisms including bacteria, fungi, plants, and animals.[1] Their biological activities are diverse and potent, making them attractive starting points for medicinal chemistry campaigns.[2]

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 143411-83-0 | [5] |

| Molecular Formula | C₇H₁₀N₂O₄ | [5] |

| Molecular Weight | 186.17 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| XLogP3 | -0.6 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Exact Mass | 186.06405680 Da | [5] |

| Monoisotopic Mass | 186.06405680 Da | [5] |

| Topological Polar Surface Area | 75.7 Ų | [5] |

| Heavy Atom Count | 13 | [5] |

Synthesis of 2,5-Diketopiperazines

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the general synthesis of 2,5-diketopiperazines is well-established. Common synthetic routes include the cyclization of dipeptide esters. A general workflow for such a synthesis is presented below.

General Experimental Workflow for 2,5-Diketopiperazine Synthesis

Caption: General workflow for the synthesis of a 2,5-diketopiperazine.

Representative Experimental Protocol: Synthesis of a Proline-Containing Diketopiperazine

The following protocol for the synthesis of cyclo(L-Phe-L-Pro) is adapted from the literature and serves as a representative example of diketopiperazine synthesis.[6]

-

Peptide Coupling: To a solution of Boc-L-proline, L-phenylalanine methyl ester hydrochloride, 1-hydroxybenzotriazole (HOBt), and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in dichloromethane (DCM) at 0 °C, triethylamine (Et₃N) is added dropwise. The reaction is stirred for 20 hours while warming to room temperature. The mixture is then concentrated, diluted with ethyl acetate, and washed successively with water, aqueous citric acid, and aqueous potassium carbonate. The organic layer is dried and concentrated to yield the protected dipeptide, Boc-L-Pro-L-Phe-OMe.[6]

-

Boc Deprotection: The protected dipeptide is dissolved in DCM, and trifluoroacetic acid (TFA) and water are added at 0 °C. The reaction is heated in a microwave reactor at 60 °C for 40 minutes. The solvents are then evaporated to yield the dipeptide salt, L-Pro-L-Phe-OMe·TFA.[6]

-

Cyclization: The dipeptide salt is dissolved in methanol, and solid sodium carbonate is added. The mixture is heated in a microwave reactor at 80 °C for 30 minutes. The solvent is removed, and the residue is dissolved in water and extracted with DCM. The combined organic layers are dried and evaporated to yield the crude cyclo(L-Phe-L-Pro).[6]

-

Purification: The crude product is purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways of 2,5-Diketopiperazines

While there is no specific biological activity reported for this compound in the scientific literature, the broader class of 2,5-diketopiperazines has been shown to modulate various signaling pathways. For instance, certain diketopiperazine derivatives have been investigated for their antioxidant properties and their ability to modulate the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress.[7]

Representative Signaling Pathway: The Nrf2-Mediated Antioxidant Response

The following diagram illustrates a simplified representation of the Nrf2 signaling pathway, which can be modulated by some bioactive compounds.

Caption: Simplified Nrf2 signaling pathway in response to oxidative stress.

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its ubiquitination and subsequent degradation.[7] Upon exposure to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes.[7] Some bioactive molecules, potentially including certain diketopiperazines, may modulate this pathway, enhancing the cellular antioxidant response.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust, fumes, gas, mist, vapors, or spray. Handle in a well-ventilated area.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. Seek medical attention if symptoms persist.

Conclusion and Future Directions

This compound is a member of the promising 2,5-diketopiperazine class of compounds. While specific biological data for this particular derivative is currently lacking, the rich pharmacology of the DKP scaffold suggests that it may possess interesting biological properties. Further research is warranted to synthesize and screen this and related compounds for various biological activities. Elucidation of its potential role in modulating cellular signaling pathways could open new avenues for drug discovery and development. The synthetic methodologies and biological contexts provided in this guide offer a foundation for researchers to explore the therapeutic potential of this intriguing class of molecules.

References

- 1. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C7H10N2O4 | CID 19902956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 2,5-dioxopiperazine-1-carboxylate from Dipeptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2,5-dioxopiperazine-1-carboxylate, a key heterocyclic scaffold, from dipeptide precursors. This document details the core synthetic strategies, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound belongs to the 2,5-diketopiperazine (DKP) class of compounds. DKPs are cyclic dipeptides that serve as important structural motifs in a wide array of biologically active natural products and synthetic molecules. Their constrained conformation and peptide-like structure make them attractive scaffolds for the development of novel therapeutics. The introduction of an ethoxycarbonyl group at the N1 position offers a valuable handle for further chemical modification and diversification, enabling the exploration of structure-activity relationships.

The primary route for the synthesis of this compound involves the N-acylation of a dipeptide or its corresponding ester with ethyl chloroformate, followed by an intramolecular cyclization to form the desired diketopiperazine ring. This guide will focus on this prevalent synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound from a dipeptide, such as glycylglycine, can be conceptualized as a two-step process, which can often be performed in a one-pot fashion. The general transformation is illustrated below:

Figure 1: General synthetic pathway for this compound.

This pathway commences with the reaction of a dipeptide ester with ethyl chloroformate in the presence of a base. This step leads to the formation of an N-ethoxycarbonyl dipeptide ester intermediate. Subsequent treatment with a base and typically heating promotes an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, yielding the target this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from a dipeptide ester. The following procedure is a representative example and may be adapted for different dipeptide starting materials.

Synthesis of this compound from Glycylglycine Ethyl Ester

This protocol describes a one-pot synthesis of the target compound from glycylglycine ethyl ester hydrochloride.

Materials:

-

Glycylglycine ethyl ester hydrochloride

-

Ethyl chloroformate

-

Triethylamine (or other suitable non-nucleophilic base)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: To a solution of glycylglycine ethyl ester hydrochloride (1.0 eq) in an anhydrous solvent, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 15-30 minutes to neutralize the hydrochloride salt and generate the free dipeptide ester.

-

N-Acylation: Slowly add ethyl chloroformate (1.1 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the N-acylation is complete, the reaction mixture is typically heated to reflux to induce cyclization. The time required for cyclization can vary depending on the substrate and solvent but is generally in the range of 4-24 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and related N-acylated diketopiperazines. Please note that yields and reaction conditions can vary depending on the specific dipeptide used and the scale of the reaction.

| Starting Dipeptide Ester | Acylating Agent | Base | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Reference |

| Glycylglycine Ethyl Ester | Ethyl Chloroformate | Triethylamine | Dichloromethane | 0 to reflux | 12 | 60-75 | (Hypothetical data based on general procedures) |

| L-Alanyl-L-Alanine Methyl Ester | Ethyl Chloroformate | N-Methylmorpholine | Tetrahydrofuran | 0 to reflux | 18 | 55-70 | (Hypothetical data based on general procedures) |

| L-Valyl-L-Proline Methyl Ester | Ethyl Chloroformate | Diisopropylethylamine | Acetonitrile | 0 to reflux | 24 | 50-65 | (Hypothetical data based on general procedures) |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified product.

Figure 2: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from dipeptides is a robust and versatile method for accessing this valuable chemical entity. The one-pot N-acylation and cyclization procedure offers an efficient route to the target molecule. The presented technical guide provides a solid foundation for researchers and scientists to incorporate this synthetic strategy into their research programs for the development of novel bioactive compounds. Further optimization of reaction conditions may be necessary for different dipeptide substrates to achieve maximal yields.

An In-depth Technical Guide on Ethyl 2,5-dioxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2,5-dioxopiperazine-1-carboxylate, a molecule belonging to the versatile class of 2,5-diketopiperazines (DKPs). While specific experimental data for this particular derivative is limited in publicly accessible literature, this document consolidates available information on its physicochemical properties and provides insights into its synthesis and potential biological activities based on the well-established characteristics of the DKP scaffold.

Nomenclature and Physicochemical Properties

The IUPAC name for the compound is This compound [1]. It is a derivative of piperazine-2,5-dione, featuring an ethoxycarbonyl group attached to one of the nitrogen atoms of the piperazine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₇H₁₀N₂O₄ | PubChem[1] |

| Molecular Weight | 186.17 g/mol | PubChem[1] |

| CAS Number | 143411-83-0 | PubChem[1] |

| Canonical SMILES | CCOC(=O)N1CC(=O)NCC1=O | PubChem[1] |

| InChI Key | JHWIPPPKKUVBHA-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | -0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A likely approach to synthesize this compound would involve the reaction of piperazine-2,5-dione with ethyl chloroformate in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Experimental Protocol (Proposed):

-

Materials: Piperazine-2,5-dione, ethyl chloroformate, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve piperazine-2,5-dione in the chosen aprotic solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution and cool the mixture in an ice bath.

-

Slowly add ethyl chloroformate dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period until the reaction is complete (monitored by thin-layer chromatography).

-

Upon completion, the reaction mixture would be worked up by washing with water and brine, followed by drying of the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

The solvent would then be removed under reduced pressure, and the crude product purified by a suitable method such as column chromatography or recrystallization to yield this compound.

-

Diagram 1: Proposed Synthesis Workflow

Caption: A proposed workflow for the synthesis of this compound.

Biological Activities and Potential Applications

The 2,5-diketopiperazine scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities are often attributed to the rigid cyclic dipeptide structure which can mimic peptide turns and interact with various biological targets.

Known Biological Activities of the 2,5-Diketopiperazine Class:

-

Anticancer: Many DKP derivatives have demonstrated cytotoxic activities against various cancer cell lines[2]. The mechanism of action can vary, including the induction of apoptosis.

-

Antiviral: Certain DKPs have shown potential as antiviral agents, including activity against the influenza virus[3].

-

Antibacterial and Antifungal: The DKP core is found in many natural products with antimicrobial properties.

-

Neurological and CNS Activity: Some DKPs can cross the blood-brain barrier and exhibit neuroprotective or other CNS effects.

-

Anti-inflammatory: Anti-inflammatory properties have also been reported for some DKP derivatives.

Given the presence of the DKP core, it is plausible that this compound could exhibit some of these biological activities. The ethyl carboxylate group at the N1 position may influence its pharmacokinetic properties, such as solubility and membrane permeability, and could also affect its binding affinity to specific biological targets. However, without specific experimental data, the biological profile of this particular compound remains speculative. Further research, including in vitro and in vivo studies, is necessary to elucidate its specific biological functions and therapeutic potential.

Diagram 2: Potential Biological Activities of the DKP Scaffold

Caption: A diagram illustrating the diverse biological activities associated with the 2,5-diketopiperazine core structure.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. Research into the mechanism of action of other bioactive DKPs has implicated various cellular pathways. For instance, cytotoxic DKPs may induce apoptosis through caspase activation or by targeting specific kinases. Neurologically active DKPs might interact with neurotransmitter receptors or signaling cascades involved in neuronal survival.

To determine the specific signaling pathways affected by this compound, a series of molecular and cellular biology experiments would be required. These could include gene expression profiling, pathway-specific reporter assays, and analysis of post-translational modifications of key signaling proteins.

Conclusion

This compound is a member of the medicinally important class of 2,5-diketopiperazines. While detailed experimental data for this specific compound are scarce, its structural features suggest potential for a range of biological activities. The provided physicochemical data can serve as a foundation for its further investigation. The proposed synthetic route offers a starting point for its chemical synthesis, which would enable the necessary biological screening to uncover its therapeutic potential. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to determine its specific activities and mechanisms of action.

References

Molecular weight and formula of Ethyl 2,5-dioxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the molecular structure of Ethyl 2,5-dioxopiperazine-1-carboxylate. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Molecular Profile

This compound is a derivative of the diketopiperazine (DKP) scaffold, a class of cyclic dipeptides. DKPs are of significant interest in medicinal chemistry due to their rigid conformation, metabolic stability, and diverse biological activities, which include antimicrobial, antiviral, and anticancer properties. The addition of an ethoxycarbonyl group at the N1 position of the piperazine ring can significantly influence the molecule's physicochemical properties and biological activity.

Table 1: Molecular and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₄ | [PubChem][1] |

| Molecular Weight | 186.17 g/mol | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 143411-83-0 | [PubChem][1] |

| Canonical SMILES | CCOC(=O)N1CC(=O)NCC1=O | [PubChem][1] |

Experimental Protocols: A Representative Synthesis

Objective: To synthesize this compound.

General Principle: The synthesis involves the formation of a dipeptide from glycine ethyl ester and N-ethoxycarbonylglycine, followed by an intramolecular cyclization to form the 2,5-dioxopiperazine ring.

Materials:

-

Glycine ethyl ester hydrochloride

-

N-ethoxycarbonylglycine

-

A peptide coupling agent (e.g., DCC, EDC/HOBt)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

-

Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

-

Dipeptide Formation:

-

Dissolve N-ethoxycarbonylglycine (1 equivalent) and glycine ethyl ester hydrochloride (1 equivalent) in anhydrous DCM.

-

Add DIPEA (2.2 equivalents) to the solution to neutralize the hydrochloride and facilitate the coupling reaction.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the peptide coupling agent (e.g., DCC, 1.1 equivalents) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

-

Intramolecular Cyclization:

-

The crude dipeptide can be cyclized by heating in a suitable solvent such as toluene or xylene, often with a catalytic amount of a weak acid or base to promote the reaction.

-

Alternatively, spontaneous cyclization may occur upon standing or during workup.

-

Monitor the formation of the diketopiperazine by TLC or LC-MS.

-

-

Purification:

-

Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure product.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps for the synthesis of this compound.

Caption: A logical workflow for the synthesis of this compound.

Disclaimer: This technical guide is intended for informational purposes only and should be used by qualified professionals. The experimental protocols are representative and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

Spectroscopic and Synthetic Profile of Ethyl 2,5-dioxopiperazine-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for Ethyl 2,5-dioxopiperazine-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound in public databases, this document leverages data from closely related analogs and the parent compound, 2,5-dioxopiperazine, to provide a comprehensive profile. All presented data should be considered representative and may require experimental verification.

Chemical and Physical Properties

Basic chemical and physical properties for this compound are computationally derived and available from public databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₄ | PubChem |

| Molecular Weight | 186.17 g/mol | PubChem |

| CAS Number | 143411-83-0 | PubChem |

| IUPAC Name | This compound | PubChem |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to show signals corresponding to the ethyl group and the methylene protons of the diketopiperazine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~ 4.0 | Singlet (s) | 2H | N-CH₂ -C=O (at C6) |

| ~ 3.8 | Singlet (s) | 2H | N-CH₂ -C=O (at C3) |

| ~ 1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃ or DMSO-d₆

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will feature signals for the carbonyl carbons, the ethyl group carbons, and the methylene carbons of the ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C =O (amide) |

| ~ 165 | C =O (amide) |

| ~ 155 | C =O (carbamate) |

| ~ 62 | -O-CH₂ -CH₃ |

| ~ 45 | N-CH₂ -C=O (ring carbons) |

| ~ 14 | -O-CH₂-CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Infrared (IR) Spectroscopy (Analog-Based)

The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups and N-H bond of the amide (if tautomerism occurs or in the presence of moisture), and C-O bonds. Data for the parent compound, 2,5-piperazinedione, from the NIST WebBook is provided for comparison.[1]

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3200-3400 | N-H Stretch (Amide) |

| ~ 1730-1750 | C=O Stretch (Carbamate) |

| ~ 1650-1680 | C=O Stretch (Amide) |

| ~ 1200-1300 | C-O Stretch |

Mass Spectrometry (Predicted)

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns. The fragmentation of the parent 2,5-piperazinedione is available on the NIST WebBook.[2]

| m/z | Fragment Assignment (Predicted) |

| 186 | [M]⁺ |

| 141 | [M - OCH₂CH₃]⁺ |

| 114 | [M - C(O)OCH₂CH₃]⁺ |

| 85 | [C₄H₅N₂O]⁺ |

| 56 | [C₃H₄N]⁺ |

Experimental Protocols

A plausible synthetic route for this compound involves the N-acylation of a pre-formed diketopiperazine ring.

Synthesis of this compound

Materials:

-

2,5-Diketopiperazine (Glycine anhydride)

-

Ethyl chloroformate

-

A suitable base (e.g., Triethylamine or Pyridine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-diketopiperazine and the base in the anhydrous solvent. Cool the mixture to 0 °C in an ice bath.

-

Acylation: Add ethyl chloroformate dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

References

The Multifaceted Biological Activities of 2,5-Diketopiperazine Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,5-diketopiperazine (DKP) scaffold, the simplest form of cyclic dipeptides, has emerged as a "privileged structure" in medicinal chemistry.[1] These heterocyclic compounds, prevalent in nature, are produced by a wide array of organisms including bacteria, fungi, and marine life.[1][2] Their inherent structural rigidity, metabolic stability, and ability to be readily functionalized have made them attractive candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the diverse biological activities of DKP scaffolds, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. Detailed experimental protocols for key biological assays and visualizations of implicated signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity of 2,5-Diketopiperazines

Numerous studies have demonstrated the potent anticancer activities of both natural and synthetic DKP derivatives.[2][3][4] These compounds exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A notable example is a series of novel N-1-monoallylated 2,5-diketopiperazine derivatives. One compound in this series, substituted with a 4-methoxyphenyl group and a pentylidene side chain, exhibited strong cytotoxic activity with IC50 values ranging from 0.36 to 1.9 μM against a panel of eight cancer cell lines. Furthermore, this compound was shown to induce apoptosis in the U937 cancer cell line at a concentration of 1.0 μM after 48 hours of treatment.

Another study focused on 3,6-diunsaturated 2,5-diketopiperazine derivatives, with one compound displaying significant inhibitory activities against both A549 (lung carcinoma) and HeLa (cervical cancer) cell lines, with IC50 values of 1.2 μM and 0.7 μM, respectively.[5][6] This compound was also found to induce apoptosis and cause cell cycle arrest at the G2/M phase in both cell lines at a concentration of 1.0 μM.[5][6] The proposed mechanism for some of these unsaturated DKPs involves the inhibition of tubulin polymerization, a target shared with established anticancer drugs like paclitaxel.[6]

The following table summarizes the anticancer activity of selected 2,5-diketopiperazine derivatives.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3c (N-1-monoallylated DKP) | U937 | 0.36 - 1.9 | |

| Compound 11 (3,6-diunsaturated DKP) | A549 | 1.2 | [5] |

| Compound 11 (3,6-diunsaturated DKP) | HeLa | 0.7 | [5] |

| Spirotryprostatin B | Mammalian cells | 14 | [7] |

| Various 2,6-DKPs | MDA-MB-231 | 0.021 - 4.944 mM | [8] |

Antimicrobial and Antifungal Activities

The DKP scaffold is also a promising source for the development of new antimicrobial and antifungal agents, with several derivatives exhibiting potent activity against a range of pathogens, including drug-resistant strains.[9]

One study investigated a series of tetrasubstituted 2,5-diketopiperazines and found that several compounds displayed significant activity against both bacteria and fungi.[9] For instance, certain derivatives showed potent activity against drug-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the range of 4-8 μM.[9] These compounds also demonstrated efficacy against various Gram-negative bacteria and pathogenic fungi, including Candida albicans and Aspergillus fumigatus, with MIC values in the low micromolar range.[9]

Another research effort identified indole DKP derivatives with significant antibacterial activity.[10] Compounds 3b and 3c from this study were particularly potent, with MIC values ranging from 0.94 to 3.87 μM against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.[10]

The antimicrobial potential of DKP derivatives is summarized in the table below.

| Compound ID/Name | Microbial Strain | MIC (µM) | Reference |

| DKPs 1-3 (Tetrasubstituted DKPs) | S. aureus (sensitive & MRSA) | 4 - 8 | [9] |

| DKPs 1-3 (Tetrasubstituted DKPs) | Candida albicans | 2 - 8 | [9] |

| DKPs 1 & 2 (Tetrasubstituted DKPs) | Aspergillus fumigatus | 8 | [9] |

| Compound 3b & 3c (Indole DKPs) | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.94 - 3.87 | [10] |

| Cyclo(Pro-Gly), Cyclo(Ile-Val), Cyclo(Val-Ala), Cyclo(Ala-Phe) | Staphylococcus aureus | 0.01 - 0.39 µg/mL | [11] |

| Compound 4 (from Aspergillus sclerotiorum) | Staphylococcus epidermidis | 12.5 | [12] |

Antiviral Activity

The antiviral potential of 2,5-diketopiperazines has also been explored, with several derivatives showing inhibitory activity against various viruses. For example, a series of novel N-substituted 2,5-diketopiperazine derivatives were synthesized and evaluated for their activity against the influenza virus.[13][14] Several of these compounds, at a concentration of 25 µg/mL, were found to inhibit the propagation of the H5N2 influenza virus in embryonated chicken eggs.[13][14]

Further research has identified other DKP derivatives with antiviral properties. Neoechinulin B, an indole diketopiperazine alkaloid, and its derivatives have demonstrated antiviral effects against the hepatitis C virus (HCV) and SARS-CoV-2, with IC50 values ranging from 0.0059 to 4.9 µM for HCV and 6.0 to 32.9 µM for SARS-CoV-2.[6]

The table below presents data on the antiviral activity of selected DKP compounds.

| Compound ID/Name | Virus | Activity | Reference |

| N-substituted DKPs (13b-d, 14c) | Influenza A (H5N2) | Inhibition at 25 µg/mL | [13][14] |

| Neoechinulin B and derivatives | Hepatitis C Virus (HCV) | IC50: 0.0059 - 4.9 µM | [6] |

| Neoechinulin B and derivatives | SARS-CoV-2 | IC50: 6.0 - 32.9 µM | [6] |

Neuroprotective Effects

Beyond their antimicrobial and anticancer properties, 2,5-diketopiperazines have shown significant promise as neuroprotective agents.[15][16] Their stable structure allows them to cross the blood-brain barrier, making them attractive candidates for treating neurodegenerative diseases.[15]

Derivatives of cyclo(His-Pro), a metabolite of thyrotropin-releasing hormone (TRH), have been extensively studied for their neuroprotective effects.[16] Novel diketopiperazines have been synthesized that demonstrate neuroprotective activity in various in vitro models of neuronal injury.[17] These compounds have been shown to prevent neuronal death induced by excitotoxicity, oxidative stress, and apoptosis. The neuroprotective profile of these compounds suggests their potential utility in the treatment of neuronal degeneration in vivo through multiple mechanisms.[15][16]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][19] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the DKP compounds for the desired exposure period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[19]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cells with the DKP compound at the desired concentration and for the appropriate time to induce apoptosis. Include untreated and positive controls.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.[20]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 2-5 µL of PI solution.[21]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[22][23]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[24]

Protocol:

-

Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of the DKP compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[25]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 16-20 hours.[22][23]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the DKP compound in which there is no visible growth.

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis and Cell Cycle Arrest

Several DKP derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.

Quorum Sensing Inhibition

Diketopiperazines can interfere with bacterial communication, a process known as quorum sensing (QS), thereby reducing the expression of virulence factors.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening DKP derivatives for anticancer activity involves a series of in vitro assays.

Conclusion

The 2,5-diketopiperazine scaffold represents a versatile and highly valuable platform for the discovery of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, antiviral, and neuroprotective effects, underscore the significant potential of this class of compounds. The inherent "drug-like" properties of the DKP core, combined with the relative ease of synthetic modification, provide a fertile ground for the development of novel drugs with improved efficacy and specificity. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of 2,5-diketopiperazine scaffolds. Further exploration of structure-activity relationships and elucidation of molecular targets will undoubtedly pave the way for the next generation of DKP-based medicines.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum [frontiersin.org]

- 13. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Investigating the Mechanism of Action of Diketopiperazines Inhibitors of the Burkholderia cenocepacia Quorum Sensing Synthase CepI: A Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. MTT assay overview | Abcam [abcam.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Broth microdilution - Wikipedia [en.wikipedia.org]

- 23. Broth microdilution susceptibility testing. [bio-protocol.org]

- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. rr-asia.woah.org [rr-asia.woah.org]

Ethyl 2,5-Dioxopiperazine-1-carboxylate as a Chiral Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 2,5-dioxopiperazine-1-carboxylate, a heterocyclic compound with significant potential as a chiral building block in asymmetric synthesis, particularly within the realm of drug discovery and development. While direct literature on the enantioselective synthesis and specific applications of this exact molecule is limited, this guide extrapolates from the rich chemistry of chiral 2,5-diketopiperazines (DKPs) to present its synthetic strategies, key reactions, and potential applications.

Introduction to Chiral 2,5-Diketopiperazines

2,5-Diketopiperazines (DKPs) are cyclic dipeptides that form a rigid and conformationally constrained scaffold.[1] This structural rigidity, combined with the inherent chirality derived from their amino acid precursors, makes them excellent chiral auxiliaries and building blocks for asymmetric synthesis.[2] The introduction of an ethoxycarbonyl group at the N1 position, yielding this compound, provides a handle for further functionalization and can influence the stereochemical outcome of reactions at the C3 and C6 positions.

The DKP core is found in a wide array of biologically active natural products exhibiting antimicrobial, antiviral, and anticancer properties.[1][2] Consequently, synthetic routes to enantiomerically pure DKPs are of significant interest to the medicinal chemistry community for the development of novel therapeutics.

Enantioselective Synthesis of N-Protected 2,5-Diketopiperazines

The synthesis of chiral DKPs typically begins with the coupling of two amino acids, followed by cyclization. For N-protected derivatives like this compound, a common strategy involves the use of an N-protected amino acid and a second amino acid ester, followed by deprotection and cyclization. An alternative is the direct cyclization of a dipeptide.

A plausible enantioselective synthesis of a chiral N-alkoxycarbonyl-2,5-dioxopiperazine is illustrated below. This approach utilizes a chiral amino acid as the source of stereochemistry.

Caption: General workflow for the synthesis of a chiral N-ethoxycarbonyl-DKP.

This protocol is a representative example based on established methods for DKP synthesis.

-

Peptide Coupling: To a solution of N-(ethoxycarbonyl)glycine (1.0 eq) and L-Alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, is added N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight. The resulting dicyclohexylurea is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude dipeptide.

-

Cyclization: The crude dipeptide is dissolved in 2-butanol, and the solution is heated to reflux for 4-6 hours. The solvent is then removed in vacuo, and the residue is purified by column chromatography on silica gel to afford (S)-Ethyl 3-methyl-2,5-dioxopiperazine-1-carboxylate.

Stereoselective Reactions of Chiral N-Ethoxycarbonyl-2,5-Diketopiperazines

The true utility of a chiral building block lies in its ability to direct the stereochemistry of subsequent reactions. For chiral DKPs, stereoselective alkylation at the carbon atom opposite the existing stereocenter is a key transformation. The conformational rigidity of the DKP ring allows for effective facial shielding by the substituent at C3, leading to high diastereoselectivity in the introduction of a new substituent at C6.

Caption: Application of a chiral DKP in asymmetric synthesis.

This protocol is based on established procedures for the alkylation of chiral DKPs.

-

Enolate Formation: A solution of (S)-Ethyl 3-methyl-2,5-dioxopiperazine-1-carboxylate (1.0 eq) in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium hexamethyldisilazide (LHMDS) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

-

Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomers are separated by column chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and stereoselective alkylation of chiral DKPs, based on literature for analogous systems.

| Step | Product | Typical Yield (%) | Typical Diastereomeric Ratio (d.r.) |

| Synthesis | Chiral mono-substituted DKP | 60-85 | N/A |

| Alkylation | Chiral di-substituted DKP | 50-80 | >95:5 |

| Hydrolysis | Chiral non-racemic α-amino acid | 70-90 | N/A |

Applications in Drug Development

Chiral DKPs are valuable intermediates in the synthesis of a variety of pharmaceutical agents. Their rigid scaffold can be used to control the spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. The ability to generate novel, non-natural chiral amino acids through the alkylation and subsequent hydrolysis of DKP building blocks is a powerful tool in medicinal chemistry.

The introduction of the N-ethoxycarbonyl group can modulate the physicochemical properties of the DKP, such as solubility and cell permeability, and can also serve as a protecting group that can be removed at a later stage of the synthesis.

Conclusion

This compound, in its chiral form, represents a potentially valuable and versatile building block for asymmetric synthesis. By leveraging the inherent chirality and conformational rigidity of the diketopiperazine scaffold, researchers can access a wide range of enantiomerically enriched molecules. While further research is needed to fully explore the specific applications of this particular derivative, the foundational chemistry of chiral DKPs provides a strong basis for its use in the development of novel chiral drugs and other complex molecular architectures. Professionals in drug development are encouraged to consider this and related chiral DKP scaffolds in their synthetic strategies to access novel chemical space.

References

The Therapeutic Promise of Diketopiperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diketopiperazines (DKPs) are a class of cyclic dipeptides that have emerged as a privileged scaffold in medicinal chemistry. Their rigidified structure, metabolic stability, and synthetic tractability make them attractive candidates for the development of novel therapeutics across a wide range of diseases. This technical guide provides an in-depth overview of the potential therapeutic applications of DKP derivatives, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Core Therapeutic Areas and Mechanisms of Action

Diketopiperazine derivatives have demonstrated significant potential in several key therapeutic areas, primarily driven by their ability to modulate specific biological pathways.

Anticancer Activity

A significant body of research has focused on the anticancer properties of DKP derivatives. Two primary mechanisms of action have been elucidated:

-

Tubulin Polymerization Inhibition: Certain DKP derivatives, most notably plinabulin, act as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2] Plinabulin has also been shown to affect KRAS signaling by disrupting endosomal recycling.[3][4]

-

Inhibition of the MDM2-p53 Interaction: The tumor suppressor protein p53 is a critical regulator of cell growth and apoptosis. In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) protein, which targets p53 for degradation.[5][6] DKP derivatives have been designed to mimic the α-helical region of p53 that binds to MDM2, thereby disrupting this interaction.[5][6] This restores p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5]

Neuroprotective Effects

Several DKP derivatives have shown promise as neuroprotective agents in various experimental models of neurodegenerative diseases. While the exact signaling pathways are still under investigation, proposed mechanisms include:

-

Reduction of Oxidative Stress: Some DKP derivatives have been shown to protect neuronal cells from damage induced by oxidative stress, such as that caused by the neurotoxin MPP+.[7]

-

Modulation of Inflammatory Pathways: Neuroinflammation is a key component of many neurodegenerative diseases. The potential anti-inflammatory effects of DKPs may contribute to their neuroprotective properties.

Antimicrobial Activity

DKP derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens, including drug-resistant strains.[8][9] Their antimicrobial mechanisms are multifaceted and can include:

-

Disruption of Bacterial Cell Membranes: The amphipathic nature of some DKPs allows them to interact with and disrupt the integrity of bacterial cell membranes.

-

Inhibition of Quorum Sensing: Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate virulence gene expression. Certain DKPs can interfere with these signaling pathways, thereby reducing the production of virulence factors and biofilm formation.[10][11][12]

Quantitative Data Summary

The following tables summarize the biological activity of representative diketopiperazine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Diketopiperazine Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 Value | Reference(s) |

| Plinabulin (NPI-2358) | HT-29 (Colon) | Proliferation | 9.8 nM | [13] |

| Plinabulin | MCF-7 (Breast) | Mitotic Inhibition | 17 nM | [3] |

| Plinabulin derivative (Compound b) | BxPC-3 (Pancreatic) | Proliferation | 0.9 nM | [14] |

| Plinabulin derivative (Compound b) | NCI-H460 (Lung) | Proliferation | 4.1 nM | [14] |

| Plinabulin derivative (Compound c) | BxPC-3 (Pancreatic) | Proliferation | 0.7 nM | [14] |

| Plinabulin derivative (Compound c) | NCI-H460 (Lung) | Proliferation | 3.8 nM | [14] |

| Spiro-DKP (52RR) | MDM2-p53 Binding | FP Assay | 31 µM | [5][6] |

| Spiro-DKP (52RS) | MDM2-p53 Binding | FP Assay | 28 µM | [5][6] |

| 2,6-DKP (Compound 1) | MDA-MB-231 (Breast) | Proliferation | 4.6 µM | [15] |

| 2,6-DKP ((S)-2a) | MDA-MB-231 (Breast) | Proliferation | < 4.6 µM | [15] |

| 3,6-diunsaturated DKP (Compound 11) | A549 (Lung) | Proliferation | 1.2 µM | [2] |

| 3,6-diunsaturated DKP (Compound 11) | HeLa (Cervical) | Proliferation | 0.7 µM | [2] |

Table 2: Antimicrobial Activity of Diketopiperazine Derivatives

| Compound/Derivative | Microorganism | MIC Value | Reference(s) |

| DKP 1 (cis-enantiomer) | S. aureus | 2–8 µM | [8] |

| DKP 1 (cis-enantiomer) | MRSA | 4–8 µM | [8] |

| DKP 1 (cis-enantiomer) | E. coli (MDR) | 8 µM | [8] |

| DKP 2 (cis-enantiomer) | S. aureus | 4–8 µM | [8] |

| DKP 3 (trans-diastereomer) | S. aureus | 4–8 µM | [8] |

| Indole DKP (Compound 3b) | S. aureus | 0.94-3.87 µM | [9][16] |

| Indole DKP (Compound 3c) | B. subtilis | 0.94-3.87 µM | [9][16] |

| Indole DKP (Compound 4a) | C. gloeosporioides | 1.10–36.9 µM | [9][16] |

| Indole DKP (Compound 4b) | V. mali | 1.10–36.9 µM | [9][16] |

| Cyclo(Trp-Ser) | C. violaceum CV026 | 3.2-6.4 mg/mL | [10] |

| Cyclo(Trp-Ser) | P. aeruginosa PA01 | 3.2-6.4 mg/mL | [10] |

| DKP from Aspergillus sclerotiorum (Compound 4) | S. epidermidis | 12.5 µM | [17] |

Table 3: Neuroprotective Activity of Diketopiperazine Derivatives

| Compound/Derivative | Experimental Model | Readout | Effective Concentration | Reference(s) |

| Cyclo-[Glu(Ile)Glu(Trp)] | Human neuroblastoma MC-65 cells | Neuroprotection | Not specified | [18] |

| Cyclo-[AlaGlu(Trp)] | Human neuroblastoma MC-65 cells | Neuroprotection | Not specified | [18] |

| DKP6 (S-propargyl moiety) | PC12 cells with MPP+ induced toxicity | Attenuation of cell death | 100 nM | [7] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes influenced by diketopiperazine derivatives is crucial for understanding their therapeutic potential. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Plinabulin-mediated inhibition of tubulin polymerization and its downstream effects.

Caption: Mechanism of MDM2-p53 interaction inhibition by DKP derivatives.

Experimental Workflows

Caption: Workflow for a typical tubulin polymerization assay.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial DKPs.

Detailed Experimental Protocols

Tubulin Polymerization Assay (Spectrophotometric)

Objective: To determine the effect of DKP derivatives on the in vitro polymerization of tubulin.

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

DKP derivative stock solution (in DMSO)

-

Positive control (e.g., colchicine) and negative control (DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.

-

Pre-chilled 96-well plates

Procedure:

-

Preparation of Tubulin Master Mix: On ice, prepare a master mix containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

-

Preparation of Tubulin Solution: Add purified tubulin to the master mix to a final concentration of 2-3 mg/mL. Keep the solution on ice to prevent premature polymerization.

-

Compound Addition: To the wells of a pre-chilled 96-well plate, add the DKP derivative at various concentrations. Include wells for the positive control (colchicine) and negative control (DMSO). The final DMSO concentration should not exceed 1%.

-

Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction.

-

Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase. The IC50 value is the concentration of the DKP derivative that inhibits the rate of tubulin polymerization by 50% compared to the negative control.

MDM2-p53 Interaction Assay (Fluorescence Polarization)

Objective: To quantify the ability of DKP derivatives to inhibit the binding of p53 to MDM2.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53-derived peptide (e.g., FAM-p53 peptide)

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

DKP derivative stock solution (in DMSO)

-

Positive control (e.g., Nutlin-3) and negative control (DMSO)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Compound Plating: Add serial dilutions of the DKP derivative, positive control, and negative control to the wells of the 384-well plate.

-

Reagent Addition: Add the fluorescently labeled p53 peptide to all wells at a fixed concentration (typically in the low nanomolar range).

-

Initiation of Reaction: Add the MDM2 protein to all wells (except for a "no MDM2" control) to initiate the binding reaction. The final concentration of MDM2 should be chosen to give a significant polarization window.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using the plate reader.

-

Data Analysis: The inhibition of the MDM2-p53 interaction is observed as a decrease in fluorescence polarization. Calculate the percent inhibition for each concentration of the DKP derivative relative to the controls. Plot the percent inhibition against the logarithm of the DKP derivative concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Neuroprotection Assay (MPP+ Induced Neurotoxicity Model)

Objective: To assess the ability of DKP derivatives to protect neuronal cells from MPP+-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or PC12)

-

Cell culture medium and supplements

-

MPP+ (1-methyl-4-phenylpyridinium)

-

DKP derivative stock solution (in DMSO)

-

Cell viability assay reagent (e.g., MTT or CellTiter-Glo)

-

96-well cell culture plates

-

Plate reader for absorbance or luminescence.

Procedure:

-

Cell Seeding: Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the DKP derivative for a specified pre-incubation period (e.g., 2 hours). Include a vehicle control (DMSO).

-

Induction of Neurotoxicity: Add MPP+ to the wells (except for the untreated control wells) to a final concentration known to induce significant cell death (e.g., 1-5 mM for SH-SY5Y cells).

-

Incubation: Incubate the plate for 24-48 hours.

-

Assessment of Cell Viability: Perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Normalize the cell viability data to the untreated control (100% viability) and the MPP+-only treated cells (0% protection). Plot the percent neuroprotection against the DKP derivative concentration to determine the EC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of DKP derivatives against a specific microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

DKP derivative stock solution (in DMSO)

-

Positive control antibiotic and negative control (medium only)

-

Sterile 96-well microtiter plates

Procedure:

-

Prepare DKP Dilutions: Perform a serial two-fold dilution of the DKP derivative in the broth medium in the wells of the 96-well plate.

-

Prepare Inoculum: Prepare a standardized inoculum of the microorganism according to established protocols (e.g., 0.5 McFarland standard). Dilute the standardized inoculum in broth to achieve the desired final concentration in the wells.

-

Inoculation: Add the diluted inoculum to each well containing the DKP derivative, as well as to the positive and negative control wells.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the DKP derivative at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

Diketopiperazine derivatives represent a versatile and promising class of compounds with a broad spectrum of therapeutic applications. Their ability to target key biological pathways in cancer, neurodegeneration, and infectious diseases, coupled with their favorable physicochemical properties, positions them as valuable leads for future drug discovery and development efforts. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to further explore and unlock the full therapeutic potential of this remarkable chemical scaffold.

References

- 1. Plinabulin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction | PLOS One [journals.plos.org]

- 7. ricerca.unich.it [ricerca.unich.it]

- 8. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 2,5-diketopiperazine alkaloids with quorum sensing inhibitory activity from the marine fungus Penicillium sp. ZJUT-34 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum [frontiersin.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of N-Protected Diketopiperazines

For Researchers, Scientists, and Drug Development Professionals

Diketopiperazines (DKPs) represent a unique and privileged class of cyclic peptides, exhibiting a wide range of biological activities that have garnered significant interest in the fields of medicinal chemistry and drug discovery. Their conformationally constrained scaffold makes them attractive as peptide mimetics and as core structures in natural products and therapeutic agents. The strategic introduction of protecting groups on the nitrogen atoms of the DKP ring is a critical aspect of their synthesis, enabling regioselective modifications and facilitating the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive review of the core methodologies for the synthesis of N-protected diketopiperazines, with a focus on data-driven comparisons and detailed experimental protocols.

Solid-Phase Synthesis of N-Protected Diketopiperazines

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the combinatorial synthesis of DKP libraries, allowing for the rapid generation of diverse compound collections for high-throughput screening. The general strategy involves the sequential coupling of two N-protected amino acids on a solid support, followed by deprotection of the N-terminus and subsequent intramolecular cyclization to form the DKP ring, often with concomitant cleavage from the resin.

A common approach utilizes a resin-bound amino acid, which is then coupled with a second N-protected amino acid. The choice of protecting groups is crucial to ensure orthogonal deprotection strategies. For instance, an Fmoc-protected amino acid can be coupled to a resin-bound amino acid, followed by the removal of the Fmoc group with a base such as piperidine to induce cyclization.

Experimental Protocol: Solid-Phase Synthesis of an N-Fmoc-Diketopiperazine

This protocol describes a general procedure for the synthesis of an N-Fmoc protected diketopiperazine on a solid support.

-

Resin Loading: Swell the appropriate resin (e.g., Wang resin) in a suitable solvent such as N,N-dimethylformamide (DMF). Couple the first N-Fmoc protected amino acid to the resin using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the first amino acid.

-

Second Amino Acid Coupling: Couple the second N-Fmoc protected amino acid to the deprotected amino group on the resin using a coupling agent (e.g., HATU) and a base (e.g., N,N-diisopropylethylamine, DIEA).

-

Final Fmoc Deprotection and Cyclization: Remove the final Fmoc group with 20% piperidine in DMF. The resulting free amine will undergo intramolecular cyclization to form the resin-bound diketopiperazine.

-

Cleavage from Resin: Cleave the diketopiperazine from the solid support using an appropriate cleavage cocktail, typically containing trifluoroacetic acid (TFA). The specific composition of the cocktail will depend on the resin and the amino acid side chains.

Workflow for Solid-Phase Synthesis of N-Protected Diketopiperazines

The Chemical Reactivity of the Piperazine-2,5-dione Ring System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine-2,5-dione scaffold, a cyclic dipeptide, is a privileged structure in medicinal chemistry and drug development.[1] Its inherent rigidity, stereochemical complexity, and ability to present diverse functionalities make it an attractive core for the design of novel therapeutic agents.[2][3] Understanding the chemical reactivity of this ring system is paramount for its effective utilization in the synthesis of new chemical entities with desired pharmacological profiles. This technical guide provides a comprehensive overview of the key chemical transformations of the piperazine-2,5-dione ring, complete with experimental protocols, quantitative data, and visual representations of reaction pathways and biological signaling.

Synthesis of the Piperazine-2,5-dione Core

The most common method for the synthesis of the piperazine-2,5-dione core is the cyclization of a dipeptide. This can be achieved by heating a dipeptide ester, which spontaneously cyclizes. For instance, the simplest member of this class, piperazine-2,5-dione itself (also known as cyclo(Gly-Gly)), can be synthesized by heating glycine in ethylene glycol.[4]

Experimental Protocol: Synthesis of Piperazine-2,5-dione

-

Reagents: Glycine, Ethylene Glycol.

-

Procedure: A mixture of glycine in ethylene glycol is heated to 170 °C.[4] The reaction is monitored for the formation of the cyclic product. Upon completion, the reaction mixture is cooled, and the piperazine-2,5-dione is isolated, typically through crystallization. Recrystallization may be necessary to obtain a pure product.[4]

Reactivity of the Piperazine-2,5-dione Ring

The piperazine-2,5-dione ring possesses several reactive sites that can be targeted for functionalization. These include the amide nitrogens, the α-carbons to the carbonyl groups, and the carbonyl groups themselves.

N-Alkylation and N-Acylation

The amide nitrogens of the piperazine-2,5-dione ring can be alkylated or acylated to introduce substituents at the N1 and N4 positions. N-acylation, for example with acetic anhydride, can serve to activate the α-carbons for subsequent C-alkylation reactions.[5]

Experimental Protocol: N-Acetylation of Piperazine-2,5-dione

-

Reagents: Piperazine-2,5-dione, Acetic Anhydride.

-

Procedure: Piperazine-2,5-dione is heated in acetic anhydride at 165 °C for 6 hours to yield 1,4-diacetylpiperazine-2,5-dione.[5]

N-alkylation can be achieved using various alkylating agents in the presence of a base.

Experimental Protocol: General N-Alkylation

-

Reagents: 1-Acetyl-piperazine-2,5-dione, Alkyl halide, Base (e.g., sodium salt).

-

Procedure: A general method involves the alkylation of the sodium salt of 1-acetyl-2,5-piperazinedione.[6]

Table 1: N-Acylation of Substituted Piperazine-2,5-diones

| Entry | Substrate | Acylating Agent | Product | Yield (%) | Reference |

| 1 | 1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione | 3-Cyclopentylpropanoyl chloride | 1-(3,5-Dimethoxyphenyl)-4-(3-cyclopentylpropanoyl)piperazine-2,5-dione | 88 | [4] |

| 2 | 1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione | 3-Bromobenzoyl chloride | 1-(3,5-Dimethoxyphenyl)-4-(3-bromobenzoyl)piperazine-2,5-dione | 88 | [4] |

| 3 | 1-(3-Methoxyphenyl)piperazine-2,5-dione | 4-Methylbenzoyl chloride | 1-(3-Methoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione | 86 | [4] |

| 4 | 1-(4-Methoxyphenyl)piperazine-2,5-dione | 4-Methylbenzoyl chloride | 1-(4-Methoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione | 87 | [4] |

C-Alkylation and Condensation Reactions

The α-carbons of the piperazine-2,5-dione ring can be functionalized through enolate chemistry. N-acetylation increases the acidity of the α-protons, facilitating deprotonation and subsequent reaction with electrophiles. A particularly useful reaction is the aldol condensation with aldehydes to introduce exocyclic double bonds, which can be further modified.

Experimental Protocol: Aldol Condensation of 1,4-Diacetylpiperazine-2,5-dione with Benzaldehydes

-

Reagents: 1,4-Diacetylpiperazine-2,5-dione, Substituted benzaldehyde, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure: A mixture of 1,4-diacetylpiperazine-2,5-dione, the desired benzaldehyde, and K₂CO₃ in DMF is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. After completion, water is added to precipitate the product, which is then collected by filtration.[5] This procedure can be adapted for the synthesis of both symmetrical and unsymmetrical bis(benzylidene)piperazine-2,5-diones.[5]

Table 2: Synthesis of (Z,Z)-bis(benzylidene)piperazine-2,5-diones via Aldol Condensation

| Entry | Aldehyde | Product | Yield (%) | Reference |

| 1 | 2-Methoxybenzaldehyde | (Z,Z)-bis(2-methoxybenzylidene)piperazine-2,5-dione | 81 | [5] |

| 2 | 3-Methoxybenzaldehyde | (Z,Z)-bis(3-methoxybenzylidene)piperazine-2,5-dione | 75 | [5] |

| 3 | 4-Methoxybenzaldehyde | (Z,Z)-bis(4-methoxybenzylidene)piperazine-2,5-dione | 10 | [5] |

| 4 | 2,3-Dimethoxybenzaldehyde | (Z,Z)-bis(2,3-dimethoxybenzylidene)piperazine-2,5-dione | 65 | [5] |

| 5 | 2,4-Dimethoxybenzaldehyde | (Z,Z)-bis(2,4-dimethoxybenzylidene)piperazine-2,5-dione | 78 | [5] |